6-Chloro-3,4-dimethylpyridin-2-amine chemical properties
6-Chloro-3,4-dimethylpyridin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Chloro-3,4-dimethylpyridin-2-amine
Introduction
6-Chloro-3,4-dimethylpyridin-2-amine is a substituted pyridine derivative that has emerged as a valuable building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research. Its unique arrangement of functional groups—a nucleophilic primary amine, a reactive chloro substituent, and two methyl groups on a pyridine core—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, and reactivity, with a focus on its application in strategic, high-value transformations essential for drug discovery and development.
Compound Identification and Physicochemical Properties
The fundamental properties of 6-Chloro-3,4-dimethylpyridin-2-amine are summarized below. These data are crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 1503408-77-2 | [1][2][3] |
| Molecular Formula | C₇H₉ClN₂ | [3] |
| Molecular Weight | 156.61 g/mol | [3] |
| Physical Form | Solid | [2] |
| InChI Key | DNOOQZMHXXFDJJ-UHFFFAOYSA-N | [2] |
| Storage Conditions | 2-8°C, protect from light, under inert atmosphere | [2][4] |
Spectroscopic Analysis
Spectroscopic data is essential for confirming the identity and purity of 6-Chloro-3,4-dimethylpyridin-2-amine. Below is an analysis of the expected spectral features.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the compound's functional groups.
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N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5]
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C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching will appear just above and below 3000 cm⁻¹, respectively.
-
N-H Bending: A characteristic bending (scissoring) vibration for the primary amino group should be observed in the 1650-1580 cm⁻¹ range.[5]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The stretching vibration for the aromatic C-N bond is typically strong and appears in the 1335-1250 cm⁻¹ range.[5]
-
C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 800-600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
-NH₂ Protons: A broad singlet, typically in the 4.0-6.0 ppm range, which is exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.
-
Aromatic Proton: One singlet for the proton at the C5 position of the pyridine ring, expected in the aromatic region (6.0-8.0 ppm).
-
Methyl Protons: Two distinct singlets for the two methyl groups (-CH₃) at the C3 and C4 positions, likely appearing in the 2.0-2.5 ppm range.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the chloro group (C6) and the carbon bearing the amino group (C2) will be significantly influenced by these substituents.
-
Methyl Carbons: Two signals in the aliphatic region (typically 15-25 ppm) for the two methyl groups.
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Mass Spectrometry (MS)
The mass spectrum will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 156.
-
Isotope Peak (M+2): Due to the presence of chlorine, a characteristic isotope peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of a single chlorine atom.
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Fragmentation: Common fragmentation pathways may include the loss of a methyl group (M-15) leading to a fragment at m/z 141, or loss of HCl (M-36).
Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Chloro-3,4-dimethylpyridin-2-amine stems from the orthogonal reactivity of its chloro and amino functional groups. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack, making the C6-Cl bond a prime site for substitution and cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is paramount in modern drug development for the construction of C-C and C-N bonds. The chloro-substituent at the C6 position makes this compound an ideal substrate.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups.
Mechanism Overview: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7]
Causality in Protocol Design:
-
Catalyst/Ligand Choice: Aryl chlorides are less reactive than their bromide or iodide counterparts.[7] This is due to the stronger C-Cl bond, which makes the rate-limiting oxidative addition step more challenging.[8] Consequently, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required to facilitate the reaction.[9] These ligands promote the formation of the active, low-coordinate Pd(0) species and accelerate the oxidative addition.
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Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step. The choice of solvent (e.g., dioxane, toluene, DME, often with water) is critical for solubilizing the reagents and influencing catalyst activity.
This reaction is one of the most powerful methods for forming aryl C-N bonds, enabling the replacement of the chloro group with a wide variety of primary or secondary amines.[10][11]
Mechanism Overview: Similar to the Suzuki coupling, the reaction proceeds via oxidative addition of the aryl chloride to Pd(0), followed by coordination of the new amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product.[12]
Causality in Protocol Design:
-
Ligand Selection: The success of Buchwald-Hartwig amination on chloropyridines is highly dependent on the choice of ligand.[8] Sterically hindered, electron-rich biarylphosphine ligands (e.g., Josiphos, BrettPhos) are often necessary to promote both the challenging oxidative addition and the final reductive elimination step, while preventing catalyst decomposition.[12][13]
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine substrate without competing in nucleophilic attack.[12] The purity of the base is crucial, as trace amounts of hydroxide can lead to hydrodehalogenation, a common side reaction where the chlorine is replaced by hydrogen.[8]
Experimental Protocols
The following protocols are illustrative and should be optimized for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add 6-Chloro-3,4-dimethylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas three times. Add anhydrous 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[6]
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Reagent Addition: Add 6-Chloro-3,4-dimethylpyridin-2-amine (1.0 equiv) and the desired amine coupling partner (1.2 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add anhydrous toluene.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously until completion.
-
Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by chromatography.
Safety and Handling
6-Chloro-3,4-dimethylpyridin-2-amine is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
Conclusion
6-Chloro-3,4-dimethylpyridin-2-amine is a strategically important intermediate in chemical synthesis. Its value lies in the predictable and versatile reactivity of the 6-chloro substituent, which serves as a handle for sophisticated palladium-catalyzed cross-coupling reactions. An understanding of the principles governing these reactions, particularly the critical role of ligand and base selection to overcome the inherent stability of the C-Cl bond, is essential for its effective use. This compound provides researchers in drug discovery and materials science with a reliable scaffold for the efficient synthesis of novel and complex molecular targets.
Sources
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- 2. 6-Chloro-3,4-dimethylpyridin-2-amine | 1503408-77-2 [sigmaaldrich.com]
- 3. 6-Chloro-3,4-dimethylpyridin-2-amine | 1503408-77-2 [sigmaaldrich.com]
- 4. 6-Chloro-N3-methylpyridine-3,4-diamine | 1449515-83-6 [sigmaaldrich.com]
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- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
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